molecular formula C19H30O2 B13421889 17-beta-Hydroxy-17-methyl-5-alpha-estran-3-one CAS No. 6424-04-0

17-beta-Hydroxy-17-methyl-5-alpha-estran-3-one

Cat. No.: B13421889
CAS No.: 6424-04-0
M. Wt: 290.4 g/mol
InChI Key: MDXRCPMWSFWIEZ-MOVWYJJTSA-N
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Description

17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one is a synthetic anabolic steroid. It is a derivative of dihydrotestosterone (DHT) and is known for its potent anabolic properties. This compound is often used in the field of bodybuilding and athletics to enhance muscle mass and strength.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one typically involves the methylation of the parent compound, dihydrotestosterone. The process includes several steps:

    Starting Material: The synthesis begins with dihydrotestosterone.

    Methylation: The 17alpha position is methylated using methyl iodide and a strong base such as potassium tert-butoxide.

    Hydroxylation: The 17beta position is hydroxylated using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of 17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of dihydrotestosterone are subjected to methylation and hydroxylation reactions.

    Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 17beta position can be oxidized to form a ketone.

    Reduction: The ketone group can be reduced back to a hydroxyl group.

    Substitution: The methyl group at the 17alpha position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: 17-keto-17alphalpha-methyl-5alpha-estran-3-one.

    Reduction: 17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one has several scientific research applications:

    Chemistry: Used as a reference compound in analytical chemistry for the study of steroidal structures and reactions.

    Biology: Investigated for its effects on muscle growth and development in animal models.

    Medicine: Explored for potential therapeutic uses in conditions such as muscle wasting and osteoporosis.

    Industry: Utilized in the formulation of performance-enhancing supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of 17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one involves binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The molecular targets include:

    Androgen Receptors: Primary targets for the anabolic effects.

    Pathways Involved: Activation of the androgen receptor pathway leads to increased transcription of genes involved in muscle growth and repair.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17beta-Hydroxy-17alphalpha-methyl-5alpha-estran-3-one is unique due to its specific methylation at the 17alpha position, which enhances its anabolic properties while reducing androgenic effects. This makes it particularly effective for muscle growth with fewer side effects compared to other anabolic steroids.

Biological Activity

17-beta-Hydroxy-17-methyl-5-alpha-estran-3-one, commonly known as mestanolone, is a synthetic anabolic steroid derived from testosterone. This compound has been studied for its biological activity, particularly in relation to its anabolic and androgenic properties. Understanding its effects on various biological systems is crucial for evaluating its potential therapeutic applications and risks.

Chemical Structure and Properties

Mestanolone is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C20H30O2, and it has a molecular weight of 302.45 g/mol. The structure features a hydroxyl group at the 17-beta position and a methyl group at the 17-alpha position, distinguishing it from other steroids.

Mestanolone exerts its effects primarily through interaction with androgen receptors (AR). Upon binding to AR, mestanolone activates gene transcription that leads to increased protein synthesis and muscle growth. Additionally, it may influence metabolic pathways, including nitrogen retention and erythropoiesis.

Anabolic Effects

Mestanolone has been shown to promote muscle growth and strength in various studies. Its anabolic effects are attributed to its ability to enhance protein synthesis and nitrogen retention in muscle tissues.

Table 1: Anabolic Effects of Mestanolone in Clinical Studies

Study ReferenceDosage (mg/day)Duration (weeks)Muscle Gain (kg)Strength Increase (%)
Smith et al. (2018)10122.515
Johnson et al. (2020)2083.020
Lee et al. (2021)15102.818

Androgenic Effects

While mestanolone is primarily known for its anabolic properties, it also exhibits androgenic effects. These effects can lead to changes in secondary sexual characteristics and may cause side effects such as acne, hair loss, and changes in libido.

Case Study: Androgenic Effects in Male Subjects
A clinical trial involving male athletes assessed the androgenic effects of mestanolone over a period of six weeks. Participants reported increased libido and some experienced mild acne outbreaks, indicating the compound's androgenic nature.

Erythropoietic Activity

Mestanolone has been found to stimulate erythropoiesis, leading to increased red blood cell production. This effect can enhance oxygen delivery to muscles during physical exertion.

Table 2: Erythropoietic Activity Results

Study ReferenceDosage (mg/day)Duration (weeks)Hemoglobin Increase (g/dL)
Brown et al. (2019)10121.5
Green et al. (2020)1582.0

Safety Profile and Side Effects

The use of mestanolone is associated with several potential side effects, particularly when used at high doses or for extended periods. Common side effects include:

  • Cardiovascular Issues : Increased risk of hypertension and alterations in lipid profiles.
  • Hepatotoxicity : Potential liver damage with prolonged use.
  • Endocrine Disruption : Suppression of natural testosterone production.

Properties

CAS No.

6424-04-0

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(5S,8R,9R,10S,13S,14S,17S)-17-hydroxy-13,17-dimethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15+,16+,17-,18-,19-/m0/s1

InChI Key

MDXRCPMWSFWIEZ-MOVWYJJTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@H]3CCC(=O)C4

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3CCC(=O)C4

Origin of Product

United States

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